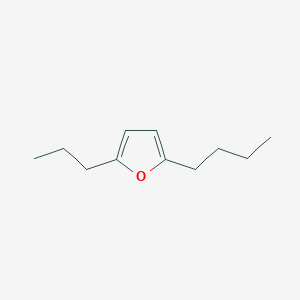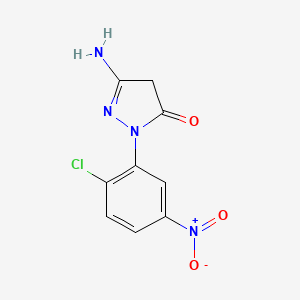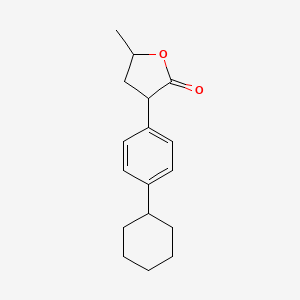
2-Butyl-5-propylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-5-propylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with butyl and propyl groups at the 2 and 5 positions, respectively
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing this compound involves the Friedel-Crafts alkylation of furan. This reaction typically uses butyl chloride and propyl chloride as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another synthetic route involves the Grignard reaction, where furan is reacted with butyl and propyl magnesium bromides under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding furanones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated furan derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For instance, halogenation using bromine or chlorine can introduce halogen atoms into the furan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halogens (bromine, chlorine), Lewis acids, and bases.
Major Products Formed:
Oxidation: Furanones, carboxylic acids.
Reduction: Saturated furan derivatives.
Substitution: Halogenated furans.
Scientific Research Applications
Chemistry: 2-Butyl-5-propylfuran is used as a building block in organic synthesis, aiding in the development of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the synthesis of novel compounds.
Biology: In biological research, this compound is investigated for its potential bioactivity. Studies have explored its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic applications.
Medicine: The compound’s potential medicinal properties are being explored, particularly its anti-inflammatory and antimicrobial activities. Research is ongoing to determine its efficacy and safety in pharmaceutical applications.
Industry: In the industrial sector, this compound is used as a flavoring agent due to its pleasant aroma. It is also employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-butyl-5-propylfuran exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes or pathways. Detailed studies on its binding affinities and molecular interactions are essential to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-Butylfuran: Lacks the propyl group, leading to different chemical and physical properties.
5-Propylfuran: Lacks the butyl group, affecting its reactivity and applications.
2-Methyl-5-propylfuran: Substitution of the butyl group with a methyl group alters its chemical behavior.
Uniqueness: 2-Butyl-5-propylfuran’s unique combination of butyl and propyl groups at specific positions on the furan ring imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
67632-31-9 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-butyl-5-propylfuran |
InChI |
InChI=1S/C11H18O/c1-3-5-7-11-9-8-10(12-11)6-4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
SRLPJASWEYXWRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(O1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B12909683.png)
![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12909684.png)







![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)


![4-Chloro-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12909755.png)

